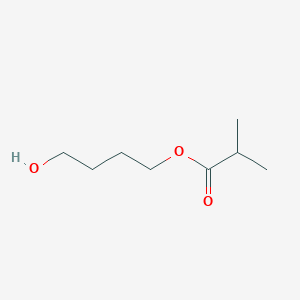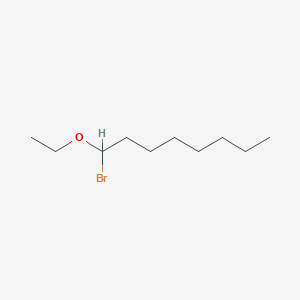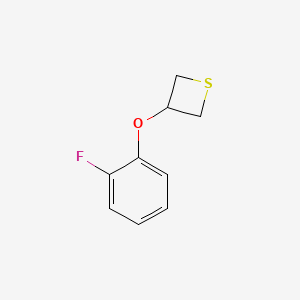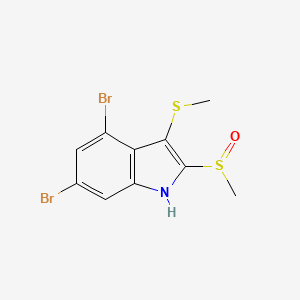![molecular formula C16H16O6 B14303566 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid CAS No. 118117-51-4](/img/structure/B14303566.png)
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a hydroxyl group, a methoxyphenoxy group, and an ethoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 4-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Shares a similar structure but lacks the ethoxy group.
2-Hydroxy-4-methylbenzoic acid: Contains a methyl group instead of the methoxyphenoxy group.
5-Methoxysalicylic acid: Another related compound with a methoxy group at a different position
Uniqueness
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is unique due to the presence of both the methoxyphenoxy and ethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
118117-51-4 |
|---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
2-hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-15(17)14(10-13)16(18)19/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
Clave InChI |
YPIPQFAKMYOQPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)


![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)

![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)


![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
